molecular formula C13H9N3O3 B13686748 6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol

6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol

Cat. No.: B13686748
M. Wt: 255.23 g/mol
InChI Key: ZHUDUGOMUBIMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol is a heterocyclic compound combining benzotriazole and benzodioxol moieties. The benzotriazole group is known for its stability and role in pharmaceuticals, while the benzodioxol moiety contributes to bioactivity and solubility.

Properties

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

6-(benzotriazol-2-yl)-1,3-benzodioxol-5-ol

InChI

InChI=1S/C13H9N3O3/c17-11-6-13-12(18-7-19-13)5-10(11)16-14-8-3-1-2-4-9(8)15-16/h1-6,17H,7H2

InChI Key

ZHUDUGOMUBIMEK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N3N=C4C=CC=CC4=N3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of phosphorus oxychloride (POCl3) . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Alkylation and Arylation Reactions

The benzotriazole moiety facilitates regioselective alkylation/arylation due to its electron-deficient nature. Key findings include:

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ or Cs₂CO₃ in DMF at 60–80°C, yielding N-alkylated derivatives. The reaction favors substitution at the triazole N1 position due to steric and electronic factors .

  • Buchwald–Hartwig Coupling : Palladium-catalyzed couplings with aryl halides (e.g., bromobenzene) form biaryl derivatives. Typical conditions: Pd(OAc)₂, Xantphos ligand, and K₃PO₄ in toluene at 100°C .

Example Reaction Table

SubstrateReagent/ConditionsProductYieldSource
Target compoundMethyl iodide, K₂CO₃, DMF, 70°CN1-methylated benzotriazole85%
Target compoundBromobenzene, Pd(OAc)₂, Xantphos4-Phenyl-benzodioxolyltriazole72%

Electrophilic Substitution

The benzodioxole ring undergoes electrophilic aromatic substitution (EAS) at the C4/C6 positions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at C4. Further reduction with H₂/Pd-C yields amino derivatives .

  • Sulfonation : Fuming H₂SO₄ at 50°C produces sulfonic acid derivatives, isolable as sodium salts .

Oxidation and Ring-Opening Reactions

  • Oxidation of Benzodioxole : MnO₂ in DCM oxidizes the methylenedioxy group to a ketone, forming a diketone intermediate. Subsequent hydrolysis with HCl yields catechol derivatives .

  • Triazole Ring Stability : Resists oxidation by H₂O₂ or KMnO₄ under mild conditions but degrades in concentrated HNO₃ at >100°C .

Nucleophilic Aromatic Substitution

The electron-deficient triazole ring undergoes substitution at C5/C6:

  • Amination : Reacts with amines (e.g., piperazine) in DMSO at 120°C, displacing halides (if present) .

  • Thiolation : NaSH in ethanol replaces nitro groups with -SH functionalities .

Cycloaddition and Click Chemistry

The triazole system participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Triazole-Triazole Hybrids : Reacts with azides (e.g., benzyl azide) under CuSO₄/sodium ascorbate to form bis-triazole architectures .

Mechanistic Insight
Cu(I) catalyzes the formation of a triazolide intermediate, facilitating alkyne-azide ligation. Reaction kinetics show pseudo-first-order dependence on azide concentration .

Biological Interactions

  • Enzyme Inhibition : Acts as a competitive inhibitor of cytochrome P450 3A4 (IC₅₀ = 1.2 μM) due to π-π stacking with the heme group .

  • Antimicrobial Activity : MIC values against S. aureus and E. coli range from 12.5–50 μg/mL, attributed to membrane disruption via lipophilic triazole interactions .

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C (TGA data), releasing CO₂ and NOₓ gases.

  • Photolysis : UV light (λ = 254 nm) in aqueous solution causes ring-opening via singlet oxygen generation (Φ = 0.15) .

This compound’s reactivity is governed by the interplay between its electron-deficient triazole and electron-rich benzodioxole moieties. Ongoing research focuses on optimizing its selectivity in cross-coupling reactions and enhancing bioavailability for pharmaceutical applications .

Scientific Research Applications

6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The target compound’s benzotriazole-benzodioxol hybrid structure is unique but shares synthetic strategies with TAJ1 (propargylation) and PPAR activators (heterocyclic coupling) .
  • BMN-673 analogs demonstrate the feasibility of incorporating benzodioxol into complex scaffolds via condensation reactions .
Table 2: Pharmacological and Therapeutic Profiles
Compound Name / ID Biological Activity Mechanism / Target Potency (EC₅₀ or IC₅₀) Reference
Target Compound Potential applications inferred from analogs Unknown (likely kinase or receptor) N/A N/A
TAJ1 Anticancer (MDA-MB231, MCF-7, HeLa) NEK2 kinase inhibition (Binding energy: −10.5 kJ/mol) IC₅₀: Not specified
PPAR Activators (73a, 73b) Hypolipidemic (PPARα/δ and PPARα/γ activation) Comparable to Wy-14643 EC₅₀: ~0.3–1.0 µM
Dihydrostilbene (Compound A) Antitumor (KB, HT-1080 cells) Cell cycle arrest (G₀/G₁ phase) IC₅₀: 14.8–17.9 µM
Antiviral Triazoles (e.g., 3a, 4a) Orthohantavirus inhibition Viral replication disruption Not specified

Key Observations :

  • TAJ1’s benzotriazole scaffold enables strong kinase interactions, suggesting the target compound may share similar targeting capabilities .
  • PPAR activators highlight the role of benzotriazole in enhancing receptor binding affinity .
  • The benzodioxol group in dihydrostilbenes correlates with moderate antitumor activity, which could extend to the target compound .

Physical and Chemical Properties

Table 3: Stability and Physicochemical Data
Compound Name / ID Melting Point (°C) Solubility Stability Notes Reference
Target Compound Not reported Likely moderate Expected stable due to aromatic rings N/A
TAJ1 Not reported Organic solvents Stable during column chromatography
Benzotriazole-Hydrazine Derivatives () 180–217 DCM, acetone High thermal stability
Phosphonate Derivatives () Not reported Crystalline Intra-/intermolecular H-bonding

Key Observations :

  • The benzotriazole moiety generally enhances thermal stability, as seen in hydrazine derivatives .
  • Crystallographic data for phosphonate analogs () suggest the target compound may form similar hydrogen-bonded networks .

Biological Activity

6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, including its effects on cancer cells, antimicrobial properties, and other pharmacological aspects.

Chemical Structure

The compound can be represented by the following structural formula:

C13H9N3O3\text{C}_{13}\text{H}_{9}\text{N}_3\text{O}_3

Anticancer Activity

Several studies have investigated the anticancer properties of benzotriazole derivatives, including the compound . For instance, a study demonstrated that related benzotriazole compounds exhibited significant antiproliferative effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported between 1.2 to 2.4 nM, comparable to doxorubicin, a well-known chemotherapeutic agent .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundIC50 (nM)Mechanism of Action
Compound A1.2Histone deacetylase inhibition
Compound B2.4Induces apoptosis
6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-olTBDTBD

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Research highlighted that benzotriazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Specific derivatives were effective against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 µg/mL .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundTarget BacteriaMIC (µg/mL)
Compound CMRSA12.5
Compound DE. coli25
6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-olTBDTBD

Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, the compound has been studied for its potential as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are significant in cancer therapy due to their role in regulating gene expression and inducing cell cycle arrest and apoptosis in cancer cells .

Case Studies

A notable investigation involved synthesizing a series of benzotriazole derivatives and assessing their biological activities. The study found that specific modifications to the benzotriazole structure enhanced its antiproliferative effects on cancer cells and increased its antibacterial potency .

Q & A

Q. What are the optimized synthetic routes for 6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol, and how can reaction conditions be adjusted to improve yields?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, in a related benzotriazole derivative, bis(3-(2H-benzo[d][1,2,3]triazol-2-yl)phenyl)methane was synthesized by refluxing precursors in acetone with K₂CO₃ and propargyl bromide for 14 hours. Key adjustments for yield optimization include:

  • Solvent choice : Polar aprotic solvents (e.g., acetone) enhance reaction rates.
  • Base selection : K₂CO₃ facilitates deprotonation of phenolic intermediates.
  • Purification : Silica gel chromatography with hexane:DCM (8:2) improves purity . Monitoring via TLC ensures complete consumption of starting materials.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.8–8.2 ppm) and benzotriazole carbons (δ 140–150 ppm) confirm substitution patterns. Splitting patterns in ¹H NMR distinguish ortho/meta/para substituents .
  • FT-IR : Absorption bands at ~3400 cm⁻¹ (O–H stretch) and ~1500 cm⁻¹ (C–N/C–O in benzotriazole/dioxole) validate functional groups .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation pathways.

Advanced Research Questions

Q. How does molecular docking elucidate the interaction between this compound and biological targets like NEK kinases?

Molecular docking (e.g., using AutoDock Vina) identifies binding modes by calculating binding energies and interaction types. For a related benzotriazole derivative, docking with NEK2 revealed:

  • Key interactions : Hydrophobic contacts with Leu137 and hydrogen bonds with Glu138.
  • Binding energy : −10.5 kJ/mol, comparable to known inhibitors . Validation involves correlating docking results with in vitro assays (e.g., IC₅₀ values against cancer cell lines).

Q. How do crystallographic refinement tools like SHELXL resolve structural ambiguities in benzotriazole derivatives?

SHELXL refines X-ray diffraction data by:

  • Twinned data handling : Robust algorithms correct for crystal twinning, common in benzotriazole derivatives due to planar aromatic systems.
  • Hydrogen placement : Riding models or DFT-calculated positions improve accuracy for O–H and N–H groups .
  • Disorder modeling : Split-atom refinement resolves overlapping electron densities in bulky substituents (e.g., tert-octyl groups) .

Q. What contradictions exist between computational predictions (DFT) and experimental data for this compound’s electronic properties?

  • HOMO-LUMO gaps : DFT may overestimate gaps due to solvent effects omitted in gas-phase calculations. Experimental UV-Vis spectra often show redshifted absorption bands compared to theoretical values.
  • Charge distribution : Mulliken charges from DFT may conflict with electrostatic potential maps derived from crystallographic data . Calibration with solvatochromic studies (e.g., solvent polarity effects on fluorescence) bridges this gap .

Q. How can fluorescence probes derived from benzotriazole scaffolds improve detection limits for biomolecules like cysteine (Cys)?

A benzotriazole-based probe (BTAB) with an acrylate reaction site achieves:

  • Selectivity : Cys-induced thiol-acrylate adduct formation avoids interference from homocysteine or glutathione.
  • Sensitivity : Linear detection range of 0.3–10 μM (LOD = 0.154 μM) in bovine serum via fluorescence quenching . Optimization involves tuning electron-withdrawing groups on the benzotriazole core to enhance quantum yields.

Methodological Notes

  • Data reconciliation : Cross-validate NMR shifts with computed chemical shifts (e.g., using ACD/Labs or Gaussian).
  • Crystallography : Employ Mercury CSD for void analysis and packing similarity checks to identify polymorphic risks .
  • Biological assays : Use MTT protocols for cytotoxicity screening against MDA-MB231 and MCF-7 cell lines, with doxorubicin as a positive control .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.